molecular formula C16H26O5 B1667619 アルテメテル CAS No. 71963-77-4

アルテメテル

カタログ番号 B1667619
CAS番号: 71963-77-4
分子量: 298.37 g/mol
InChIキー: SXYIRMFQILZOAM-OVYOIAOHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

In Vivo

Artemether has been extensively studied in vivo, with studies examining its efficacy, pharmacokinetics, and mechanisms of action. In vivo studies have demonstrated that artemether is highly effective against malaria, with an efficacy rate of up to 99%.

In Vitro

In vitro studies have been conducted to examine the mechanisms of action of artemether. These studies have shown that artemether is able to inhibit the growth of malaria parasites, as well as inhibit the production of molecules that are essential for the survival of the parasite.

生物活性

Artemether has been found to be highly active against the malaria parasite, with an efficacy rate of up to 99%. It is also active against a range of other parasites, including protozoans, helminths, and nematodes.
Biochemical and Physiological Effects
Artemether has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites, as well as inhibit the production of molecules that are essential for the survival of the parasite. It also has been found to have anti-inflammatory, anti-oxidant, and immunomodulatory effects.

実験室実験の利点と制限

The use of artemether in laboratory experiments has several advantages. It is highly effective against malaria and other parasites, and has a long half-life. It is also relatively easy to obtain and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to obtain pure artemether, and its solubility in water is limited.

将来の方向性

The use of artemether in the treatment of malaria is likely to continue to be an active area of research. Future research may focus on improving the efficacy of artemether, as well as exploring its potential uses in other diseases. Other potential areas of research include the development of new synthetic methods for the production of artemether, as well as the development of new formulations for its delivery. Additionally, further research may be conducted to better understand the mechanisms of action of artemether and its effects on the body. Finally, research may also focus on the potential use of artemether as an adjuvant therapy for other diseases.

Safety and Hazards

Artemether is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

生化学分析

Biochemical Properties

Artemether interacts with various biomolecules in the body. It is metabolized into the active metabolite dihydroartemisinin, primarily by hepatic enzymes CYP3A4/5 . This metabolite is responsible for the majority of the antimalarial activity of artemether .

Cellular Effects

Artemether exerts its effects on the erythrocytic stages of Plasmodium spp., inhibiting nucleic acid and protein synthesis . This leads to the death of the malaria parasite, effectively treating the infection .

Molecular Mechanism

The molecular mechanism of action of artemether involves the inhibition of PfATP6, an enzyme regulating cellular calcium concentration . The malfunctioning of PfATP6 leads to intracellular calcium accumulation, which in turn causes cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, artemether has shown adequate efficacy and safety for the treatment of uncomplicated falciparum malaria . The drug is well tolerated, and no serious adverse event was reported .

Dosage Effects in Animal Models

In animal studies, the LD50 of Artemether in mice is a single i.g. administration of 895mg/kg and a single i.m. injection of 296mg/kg dose; in rats, the LD50 is a single i.m. injection of 597mg/kg dose .

Metabolic Pathways

Artemether is involved in metabolic pathways where it is converted into dihydroartemisinin, its active metabolite, primarily by hepatic enzymes CYP3A4/5 .

Transport and Distribution

Artemether is highly bound to protein (95.4%), and its absorption is improved 2- to 3-fold with food . This suggests that it is distributed within the body through the circulatory system, bound to proteins.

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the erythrocytic stages of Plasmodium spp., where it exerts its antimalarial effects .

特性

{ "Design of the Synthesis Pathway": "Artemether can be synthesized via a multi-step process involving several reactions.", "Starting Materials": [ "Artemisinin", "Ethylmagnesium bromide", "Methylaluminum dichloride", "Methanol", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Artemisinin is reacted with ethylmagnesium bromide in anhydrous ether to form the corresponding Grignard reagent.", "Step 2: The Grignard reagent is then reacted with methylaluminum dichloride to form the corresponding aluminum alkoxide.", "Step 3: The aluminum alkoxide is then treated with methanol in the presence of hydrogen gas and palladium on carbon to form artemether.", "Step 4: The crude artemether is then purified by treatment with sodium borohydride in the presence of sodium hydroxide.", "Step 5: The resulting mixture is then treated with hydrochloric acid to form the hydrochloride salt of artemether.", "Step 6: The salt is then washed with water and dried to obtain pure artemether." ] }

CAS番号

71963-77-4

分子式

C16H26O5

分子量

298.37 g/mol

IUPAC名

(13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

InChI

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9?,10?,11?,12?,13?,14?,15?,16-/m1/s1

InChIキー

SXYIRMFQILZOAM-OVYOIAOHSA-N

異性体SMILES

CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC)C

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

正規SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

外観

Solid powder

Color/Form

Crystals

melting_point

86 to 88 °C

その他のCAS番号

71963-77-4

物理的記述

Solid

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Insoluble
4.57e-01 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

alpha Artemether
alpha-Artemether
artemether
artemether, (3R-(3alpha,5abeta,6alpha,8abeta,9alpha,10beta,12beta,12aR*))-isomer
artemether, (3R-(3alpha,5abeta,6beta,8aalpha,9alpha,10beta,12beta,12aR*))-isomer
artemether, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12beta,12aR*))-isomer
artenam
beta Arthemeter
beta-arthemeter
O Methyldihydroartemisinine
O-methyldihydroartemisinine

蒸気圧

4X10-5 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Artemether
Reactant of Route 2
Reactant of Route 2
Artemether
Reactant of Route 3
Reactant of Route 3
Artemether
Reactant of Route 4
Reactant of Route 4
Artemether
Reactant of Route 5
Reactant of Route 5
Artemether
Reactant of Route 6
Reactant of Route 6
Artemether

Q & A

Q1: What is the primary mechanism of action of artemether against malaria parasites?

A1: While the exact mechanism remains incompletely understood, artemether is part of the artemisinin family and is believed to exert its antimalarial action through its interaction with heme. [] Inside the parasite, artemether is activated upon interaction with heme, a product of hemoglobin digestion within the parasite's food vacuole. This interaction leads to the production of free radicals that cause significant damage to parasite proteins and other biomolecules, ultimately leading to parasite death. [, ]

Q2: Does artemether have any impact on the host's physiology beyond its antiparasitic activity?

A2: Research suggests that even in the absence of malaria infection, artemether can induce oxidative stress in the ovary and uterus of rats, potentially disrupting hormonal balance. [] Additionally, in studies on guinea pigs, artemether-lumefantrine combination therapy was associated with biochemical changes indicative of potential toxicity to renal and reproductive functions. [] More research is needed to fully elucidate the effects of artemether on host physiology.

Q3: What is the molecular formula and weight of artemether?

A3: Artemether has the molecular formula C16H26O5 and a molecular weight of 298.38 g/mol. []

Q4: How stable are reconstituted artemether-lumefantrine suspensions commonly used for pediatric malaria treatment?

A4: Studies indicate that reconstituted suspensions of artemether-lumefantrine remained stable for the observed period when prepared with various types of water. The active substances were not degraded, and the concentrations of both artemether and lumefantrine remained within acceptable limits. Importantly, no bacterial or fungal contamination was observed in these suspensions. []

Q5: What challenges are associated with the formulation of artemether due to its physicochemical properties?

A5: Artemether exhibits low aqueous solubility, which can hinder its dissolution and absorption, leading to poor bioavailability and suboptimal therapeutic outcomes. [, ]

Q6: What strategies have been explored to enhance the solubility and bioavailability of artemether?

A6: Researchers have investigated the use of solid dispersions (SDs) and self-emulsified solid dispersions (SESDs) to enhance artemether's solubility. By incorporating polyethylene glycol 6000 and other excipients, studies have achieved a significant improvement in artemether's solubility and dissolution rate. []

Q7: How does the choice of solvent impact the solubility of artemether during formulation?

A7: Studies have shown that artemether demonstrates varying solubility in different oils and surfactants. For example, it shows higher solubility in medium-chain triglycerides (MCT) compared to other oils like olive oil, soybean oil, and castor oil. Among surfactants, OP emulsifier resulted in higher artemether solubility compared to others tested. []

Q8: How does food intake affect the pharmacokinetics of artemether and lumefantrine?

A8: Food intake significantly enhances the bioavailability of both artemether and lumefantrine. This is especially crucial for lumefantrine, which is highly lipophilic. Studies suggest that even a small amount of fat (around 1.6 g) with the medication is sufficient to achieve adequate lumefantrine exposure. []

Q9: How is artemether metabolized in the body?

A9: Artemether is rapidly metabolized to its main active metabolite, dihydroartemisinin (DHA). [] Both artemether and DHA contribute to the drug's antimalarial activity.

Q10: Does artemether induce its own metabolism?

A10: Yes, studies have shown that multiple dosing of artemether leads to the autoinduction of its metabolism to DHA, which also exhibits potent antimalarial activity. []

Q11: What is the comparative efficacy of artemether and artesunate in treating malaria?

A11: While both are effective antimalarial drugs, studies show that artesunate, when administered orally, exhibits higher antimalarial bioavailability compared to artemether. [] This translates to artesunate achieving a significantly larger area under the plasma antimalarial activity time curve and a higher maximum plasma antimalarial activity than artemether, even at a lower molar dose. []

Q12: Has artemether shown efficacy against parasites other than Plasmodium species?

A12: Yes, both in vitro and in vivo studies demonstrate that artemether possesses activity against other parasites like Schistosoma mansoni, [, ] Fasciola hepatica [] and Leishmania infantum. [] This highlights its potential as a broad-spectrum antiparasitic agent.

Q13: Is there evidence of emerging resistance to artemether?

A13: While artemether has been considered an effective drug against multidrug-resistant Plasmodium falciparum, there have been reports of recrudescent infections after intramuscular artemether treatment. [] These cases, although few, raise concerns about potential emerging resistance to this vital antimalarial drug.

Q14: Does the presence of pfmdr1 gene amplification in Plasmodium falciparum impact the efficacy of artemether-lumefantrine?

A14: In vitro studies suggest that pfmdr1 gene amplification in P. falciparum is associated with reduced susceptibility to both lumefantrine and artemisinin. [] This finding raises concerns about the potential for pfmdr1 amplification to contribute to artemether-lumefantrine treatment failure.

Q15: Does artemether induce oxidative stress in the body?

A15: Studies show that artemether can cause a decrease in reduced glutathione levels and antioxidant enzyme activity in the liver and kidneys of rats. [, ] This indicates a potential for artemether to induce oxidative stress in these organs.

Q16: Are there any safety concerns with long-term administration of artemether?

A16: While artemether is generally well-tolerated, some studies have indicated potential toxicity with prolonged use. In rats, chronic administration of artemether caused histopathological changes in the stomach, intestines, liver, kidneys, and adrenal glands. [] These changes were reversible upon discontinuation of the drug, but they underscore the need for further investigation into the long-term safety profile of artemether.

Q17: Are there alternative routes of administration for artemether besides oral and intramuscular?

A17: Yes, a sublingual spray formulation of artemether (ArTiMist) has been investigated for children who have difficulty tolerating oral medication or present with severe malaria. [, ] This formulation has demonstrated promising results in achieving rapid parasite clearance and clinical recovery. []

Q18: What analytical techniques are commonly employed for the detection and quantification of artemether and its metabolites in biological samples?

A18: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry, is frequently used for quantifying artemether and its metabolites in biological samples. [, , ] These methods offer high sensitivity and selectivity for accurately measuring drug concentrations.

Q19: Are there any potential alternatives to artemether-lumefantrine for malaria treatment?

A19: Artesunate plus amodiaquine is another artemisinin-based combination therapy that has shown non-inferior efficacy and safety profiles compared to artemether-lumefantrine in a clinical trial conducted in Colombia. [] Further research is warranted to explore its potential as an alternative treatment option.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。